Widdrol

Description

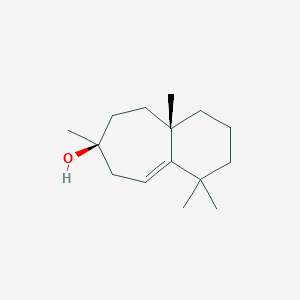

Structure

3D Structure

Propriétés

IUPAC Name |

(7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[7]annulen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-11-15(4,16)9-6-12(13)14/h6,16H,5,7-11H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGVVQADPFXGHD-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CCC(CC2)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC(C1=CC[C@@](CC2)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988627 | |

| Record name | Widdrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6892-80-4 | |

| Record name | Widdrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Widdrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Chemical Synthesis

Enzymatic Biogenesis of Widdrol in Plants

The biosynthesis of this compound, like other terpenes, originates from fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.org

Precursor Pathways (e.g., Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways)

In plants, IPP and DMAPP are primarily synthesized through two distinct metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. wikipedia.orgnih.gov

The MVA pathway operates in the cytosol of eukaryotic cells and some bacteria, starting with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by a series of enzymatic reductions and phosphorylations, ultimately yielding IPP and DMAPP. wikipedia.orgnih.govnih.gov

The MEP pathway , also known as the non-mevalonate pathway, is localized in the plastids of higher plants, algae, and many bacteria. It initiates with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, leading to a series of intermediates, including 2-C-methyl-D-erythritol 4-phosphate (MEP), before converging to produce IPP and DMAPP. wikipedia.orgnih.govwikipedia.orgjapsonline.comjapsonline.com

While both pathways produce the universal isoprenoid precursors, sesquiterpenes like this compound are typically synthesized from precursors generated via the MVA pathway. nih.gov

Table 1: Key Precursors in Terpenoid Biosynthesis

| Compound Name | PubChem CID | Role | Primary Biosynthetic Pathway | Cellular Location in Plants |

| Isopentenyl pyrophosphate (IPP) | 1195 | Universal C5 isoprenoid precursor | MVA and MEP Pathways | Cytosol (MVA), Plastids (MEP) |

| Dimethylallyl pyrophosphate (DMAPP) | 647 | Isomer of IPP, initial electrophilic partner | MVA and MEP Pathways | Cytosol (MVA), Plastids (MEP) |

| Farnesyl pyrophosphate (FPP) | 445713 | C15 precursor for sesquiterpenes | MVA Pathway | Cytosol |

Sesquiterpene Synthase Activity and Cyclization Mechanisms

The C5 isoprenoid units (IPP and DMAPP) are sequentially condensed to form longer prenyl diphosphates. For sesquiterpenes, IPP and DMAPP are combined to form geranyl pyrophosphate (GPP, C10), which then reacts with another IPP unit to yield farnesyl pyrophosphate (FPP, C15). wikipedia.orgmcw.eduuni-freiburg.de

FPP serves as the direct precursor for all sesquiterpenes. wikipedia.org The cyclization of FPP to form the diverse array of sesquiterpene skeletons is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes facilitate complex intramolecular cyclization reactions, often involving carbocation intermediates, to generate the characteristic polycyclic frameworks. This compound has been identified as a product of sesquiterpene synthase activity in certain organisms, such as Dictyostelium purpureum and Desarmillaria tabescens. nih.govmdpi.com

Post-Cyclization Modifications (e.g., Hydroxylation)

Following the initial cyclization of FPP by sesquiterpene synthases, the resulting hydrocarbon scaffolds often undergo further enzymatic modifications to yield the final oxygenated sesquiterpenoids. A common post-cyclization modification is hydroxylation, which introduces hydroxyl (-OH) groups into the molecule. These hydroxylation steps are typically catalyzed by cytochrome P450 monooxygenases or other oxygenases, leading to the formation of compounds like this compound, which possesses a hydroxyl group.

Total Synthesis Strategies for this compound and its Stereoisomers

The total synthesis of complex natural products like this compound, with its tricyclic core and multiple stereocenters, presents significant challenges in organic chemistry.

Retrosynthetic Analysis and Key Bond Constructions

Retrosynthetic analysis is a crucial strategy in planning the synthesis of complex molecules, working backward from the target molecule to simpler, readily available starting materials. For this compound, a key challenge lies in constructing its unique tricyclo[5.4.0.01,3]undecane skeleton with precise control over the stereochemistry. beilstein-journals.orgd-nb.info

Early approaches to the total synthesis of this compound have been reported, demonstrating the feasibility of constructing its intricate framework. For instance, a stereospecific total synthesis of dl-widdrol was achieved by Danishefsky and Tsuzuki. colab.wsacs.org Such syntheses often involve key bond constructions that strategically build the rings and introduce the necessary functional groups. Common strategies in sesquiterpene synthesis include intramolecular cycloadditions, such as Diels-Alder reactions, or cascade cyclizations initiated by various reactive intermediates. researchgate.netresearchgate.net

Stereospecific and Enantioselective Methodologies

Given the presence of multiple chiral centers in this compound, achieving stereospecificity and, ideally, enantioselectivity is paramount in its total synthesis. Stereospecific reactions ensure that a specific stereoisomer of the reactant yields a specific stereoisomer of the product. Enantioselective methodologies, on the other hand, aim to produce a single enantiomer of a chiral compound from achiral or racemic starting materials. openstax.org

The total synthesis of dl-widdrol by Danishefsky and Tsuzuki exemplifies a stereospecific approach to this complex molecule. acs.org Modern synthetic strategies for chiral natural products often employ techniques such as asymmetric catalysis, chiral auxiliaries, or enzymatic transformations to control the formation of new stereocenters with high fidelity. The development of highly diastereoselective and enantioselective reactions is critical for efficient and practical syntheses of compounds like this compound, ensuring the desired stereoisomer is obtained. organic-chemistry.org

This compound is a bicyclic sesquiterpene alcohol, a class of natural products characterized by their 15-carbon skeleton derived from three isoprene (B109036) units. This compound is notably found in various plant species, particularly within the Juniperus genus. sci-hub.seresearchgate.net Its intricate structure and natural occurrence have made it a subject of interest in chemical synthesis and derivatization studies.

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution of Widdrol-Producing Species

This compound is a constituent of the essential oils derived from several plant species, with a notable presence in certain genera known for their aromatic compounds.

The genus Juniperus stands out as a primary botanical source of this compound. This compound is a natural sesquiterpene found in various Juniperus species thegoodscentscompany.comnih.gov. Juniperus chinensis (Chinese juniper) is a well-documented source of this compound and is extensively utilized in traditional medicine across regions such as China, Korea, Japan, Myanmar, and eastern parts of Russia thegoodscentscompany.comwikipedia.org. Beyond Juniperus chinensis, this compound has also been identified in the wood essential oils of Juniperus foetidissima researchgate.netwikipedia.org. Another significant source is Juniperus scopulorum, commonly known as the Rocky Mountain juniper, which is indigenous to western North America, spanning from southwestern Canada to the Great Plains of the United States and extending into northern Mexico. The trunk essential oil of Juniperus scopulorum contains this compound nih.gov.

Beyond the Juniperus genus, this compound has been identified in other diverse plant genera. For instance, it is a component of the rhizome essential oil of Curcuma zedoaroides, contributing approximately 8.03% to its essential oil composition nih.govuni.lu. Curcuma zedoaroides is a species belonging to the Zingiberaceae family and is found in regions of Thailand and Vietnam nih.gov. Furthermore, Myriactis nepalensis Less., a perennial herb from the Compositae family, also contains this compound, constituting about 0.7% of its essential oil. This species is geographically distributed throughout Southwestern and Southern China, thriving at altitudes ranging from 1250 to 3400 meters wikidata.orguni-freiburg.de. This compound has also been detected in the leaf oil of Salvia hispanica L. (black chia), a plant cultivated in various geographical areas including southern California, southeastern Texas, and northwestern Argentina nih.gov.

The varying concentrations of this compound in different botanical sources highlight the phytochemical diversity across species and their geographical origins.

| Botanical Source | This compound Content (% of Essential Oil) | Geographic Distribution |

| Curcuma zedoaroides | 8.03% nih.govuni.lu | Thailand, Vietnam nih.gov |

| Myriactis nepalensis | 0.7% wikidata.orguni-freiburg.de | Southwestern and Southern China (1250-3400 m altitude) wikidata.org |

| Juniperus chinensis | Not specified, but a primary source | China, Korea, Japan, Myanmar, eastern Russia thegoodscentscompany.com |

| Juniperus foetidissima | Not specified, but a main component | Iran researchgate.netwikipedia.org |

| Juniperus scopulorum | Not specified, but a component | Western North America (southwest Canada, Great Plains, northern Mexico) nih.gov |

| Salvia hispanica L. | Not specified, but a component | Southern California, southeastern Texas, northwestern Argentina nih.gov |

Genus Juniperus as Primary Sources (e.g., Juniperus chinensis, Juniperus sp.)

Advanced Extraction and Isolation Techniques for this compound from Plant Biomass

The isolation of this compound from plant biomass necessitates advanced extraction and purification methodologies to obtain the compound in a concentrated and pure form.

Solvent extraction is a fundamental technique for isolating this compound from plant materials. Typically, the plant biomass is initially ground to increase surface area for efficient extraction thegoodscentscompany.com. Lower alcohol solvents, such as methanol (B129727) or ethanol, are commonly employed for the initial extraction of this compound and other soluble compounds thegoodscentscompany.comnih.govthegoodscentscompany.com. Following the initial extraction, the crude extract can be further processed. This often involves suspending the extract in distilled water, followed by liquid-liquid extraction with nonpolar organic solvents, including n-hexane, ether, dichloromethane, chloroform, or ethyl acetate, to selectively partition this compound thegoodscentscompany.com. The choice of solvent and optimization of extraction parameters, such as temperature and duration, are crucial for maximizing the yield of essential oils and specific compounds like this compound. For example, optimal yields of essential oil from Curcuma zedoaria were achieved using petroleum ether at 40°C for 6 hours.

Once extracted, this compound requires further purification to separate it from other co-extracted plant metabolites. Modern chromatographic techniques are indispensable in this regard. This compound has been successfully isolated and purified using a variety of chromatographic methods, including conventional column chromatography (CC), flash chromatography (FC), medium-pressure liquid chromatography (MPLC), and preparative high-performance liquid chromatography (prep HPLC) researchgate.netwikipedia.org. Preparative HPLC is a widely utilized and highly effective technique in phytochemical analysis for the isolation and purification of diverse bioactive compounds from complex mixtures. Another powerful method for purification is high-speed countercurrent chromatography (HSCCC), which is also applied for the isolation of active compounds from plant extracts. These methods leverage differences in polarity, size, and affinity to achieve high-purity isolation.

Supercritical fluid extraction (SFE), particularly using carbon dioxide (CO2) as the solvent, represents an environmentally conscious and efficient alternative to traditional organic solvent-based extraction methods for plant materials. SFE offers several advantages, including the ability to produce solvent-residue-free extracts, thereby preserving the chemical integrity of the target compounds. This technique can be precisely controlled to selectively extract compounds based on their polarity. For instance, SFE can be optimized in a two-step process: an initial step with a high concentration of CO2 and a small amount of cosolvent can selectively extract non-polar volatile terpenes, such as this compound, in a short timeframe. Subsequently, by increasing the cosolvent volume, more polar compounds can be extracted in a separate fraction. Research on cedarwood extraction has shown that while hydrocarbons like α-cedrene and thujopsene (B1203592) are extracted more rapidly, alcohols such as cedrol (B397079) and this compound are also effectively extracted using liquid CO2 and supercritical carbon dioxide (SC-CO2).

Compound Names and PubChem CIDs

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Definitive Structural Determination

Spectroscopic techniques provide empirical data critical for assembling the molecular puzzle of Widdrol, offering insights into its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex natural products like this compound. Both one-dimensional (1D) and multi-dimensional (2D) NMR experiments are employed to determine the complete carbon-hydrogen framework and the connectivity of atoms within the molecule. For this compound, ¹H and ¹³C NMR spectra are fundamental, providing information on the number of distinct proton and carbon environments, respectively, and their electronic surroundings researchgate.netoup.com.

Key 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. COSY spectra reveal proton-proton couplings, indicating adjacent protons. HSQC correlates protons directly bonded to carbons, assigning specific proton signals to their respective carbon atoms. HMBC experiments are particularly valuable for establishing long-range carbon-proton correlations across two or three bonds, which helps in piecing together the carbon skeleton and identifying quaternary carbons or carbons without directly attached protons researchgate.netmdpi.com. The analysis of these correlations allows for the unambiguous assignment of each proton and carbon signal to a specific position within the this compound structure, thereby confirming its connectivity.

While specific NMR data for this compound (chemical shifts, coupling constants) were not detailed in the provided sources, the application of these techniques is fundamental for its structural characterization researchgate.netoup.com. For instance, HMBC correlations would be instrumental in confirming the ring fusions and the positions of the methyl groups and the hydroxyl functional group within the sesquiterpene scaffold.

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in determining the precise molecular weight and elemental composition of this compound, which is essential for confirming its molecular formula (C₁₅H₂₆O) ekb.eg. HRMS instruments, such as those utilizing Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, offer exceptional mass accuracy, typically within 0.001 atomic mass units bigchem.euorganicchemistrydata.org. This precision allows for the differentiation of compounds with very similar nominal masses but different elemental compositions.

Beyond molecular weight, HRMS provides critical insights into the structural features through the analysis of fragmentation patterns mdpi.comorganicchemistrydata.orgnasa.gov. When this compound molecules are ionized and fragmented in the mass spectrometer, they break into smaller, characteristic ions. The mass-to-charge (m/z) ratios of these fragment ions, along with their relative abundances, constitute a unique "fingerprint" that can be interpreted to deduce specific structural motifs and bond cleavages within the molecule libretexts.orgdntb.gov.ua. For this compound, studies have specifically focused on the mechanistic aspects of its fragmentation, analyzing its major modes of decomposition libretexts.org. Comparison of these experimental fragmentation patterns with theoretical predictions or databases of known compounds further aids in structural verification mdpi.comekb.eg.

An example of typical HRMS data for a compound like this compound would include the molecular ion peak and key fragment ions:

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound (C₁₅H₂₆O)

| Ion Type | m/z (Calculated) | m/z (Observed) | Relative Abundance (%) | Proposed Fragment |

| [M]+• | 222.2006 | 222.2005 | 100 | C₁₅H₂₆O |

| [M-H₂O]+• | 204.1901 | 204.1900 | High | C₁₅H₂₄ |

| [M-CH₃]+ | 207.1772 | 207.1771 | Moderate | C₁₄H₂₃O |

| [M-C₃H₇]+ | 179.1385 | 179.1384 | Variable | C₁₂H₁₉O |

Note: The fragmentation patterns and exact m/z values would be derived from specific experimental data for this compound.

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds, including the absolute configuration of chiral molecules like this compound dntb.gov.uawuxiapptec.comwikipedia.orgutah.edu. For this compound, if a high-quality single crystal can be obtained, X-ray diffraction data would provide an unambiguous determination of the positions of all atoms, bond lengths, bond angles, and crucial for this compound, the absolute stereochemistry of its chiral centers dntb.gov.uawuxiapptec.comwavefun.com.

The principle behind absolute configuration determination by X-ray crystallography lies in the phenomenon of anomalous dispersion. This effect causes small differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in non-centrosymmetric crystals. By measuring these intensity differences, a crystallographer can distinguish between enantiomers wuxiapptec.comnih.gov. Historically, this required the presence of heavier atoms (e.g., sulfur, chlorine) within the molecule or through derivatization to enhance the anomalous scattering signal. However, advancements in X-ray sources, detectors, and data analysis methods (such as the Hooft-Spek approach or Parsons quotient method) now enable confident determination of absolute configuration even for compounds where oxygen is the heaviest atom, which is particularly relevant for many natural products nih.gov. Therefore, if crystalline this compound is available, X-ray crystallography would provide the ultimate confirmation of its complete stereostructure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

Computational Approaches to this compound Conformational Analysis

While spectroscopic techniques provide static structural information, computational methods are essential for understanding the dynamic nature of molecules and exploring their conformational landscapes.

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems and to explore their conformational ensembles drugdesign.orgnih.govnih.gov. By solving Newton's equations of motion for each atom in the molecule, MD simulations generate trajectories that describe how the atoms move and interact over time. This allows for the sampling of various accessible conformations and the characterization of their relative stabilities and interconversion pathways drugdesign.orgnih.gov.

For this compound, MD simulations would be employed to:

Sample Conformational Space: Generate a diverse set of this compound conformations, overcoming the limitations of static energy minimization methods that might only find local minima nih.govresearchgate.net.

Identify Stable Conformers: Analyze the generated trajectories to identify distinct conformational substates and their populations, providing insights into the most probable shapes this compound adopts in solution or in a specific environment drugdesign.orgnih.gov.

Characterize Conformational Transitions: Observe the transitions between different conformers, providing information on the flexibility of the this compound molecule and the energy barriers involved in these interconversions.

Investigate Solvent Effects: Simulate this compound in explicit solvent environments (e.g., water) to understand how solvation influences its conformational preferences iiserpune.ac.in.

Although specific MD simulation data for this compound's conformational ensemble were not found in the provided sources, this compound has been a subject in molecular docking simulations to assess its binding affinity to proteins, which inherently relies on understanding its conformational flexibility iiserpune.ac.in. The general methodology for MD simulations involves defining a force field, setting up simulation parameters (temperature, pressure, solvent), and then analyzing the resulting trajectories using metrics like Root Mean Square Deviation (RMSD), radius of gyration, and clustering algorithms to group similar conformations drugdesign.orgnih.govnih.gov.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value / Description |

| Force Field | Amber, CHARMM, or OPLS-AA (common choices for organic molecules) |

| Solvent Model | Explicit water (e.g., TIP3P, SPC/E) or implicit solvent |

| Simulation Time | Nanoseconds to microseconds (e.g., 100 ns - 1 µs) |

| Temperature | Physiological (e.g., 300 K) or varied for annealing |

| Pressure | 1 atm (NPT ensemble) |

| Analysis Metrics | RMSD, Radius of Gyration, Clustering of conformations |

Quantum Chemical (QC) calculations, based on the principles of quantum mechanics, provide a rigorous theoretical framework for understanding the electronic structure, energetics, and spectroscopic properties of molecules at an atomic level nih.gov. For this compound, these calculations complement experimental data by predicting the relative energies of different conformers and their associated spectroscopic signatures.

Key applications of quantum chemical calculations for this compound would include:

Geometry Optimization and Energetic Minima: Performing optimizations to find the lowest energy (global minimum) and other local minimum energy conformations of this compound on its potential energy surface wikipedia.orgnih.gov. This involves using methods like Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, MP2) with appropriate basis sets nih.govnih.gov.

Conformational Energy Barriers: Calculating the energy barriers for interconversion between different conformers, which provides insights into the molecule's flexibility and the likelihood of observing certain conformations at a given temperature wikipedia.org.

Spectroscopic Property Prediction: Predicting NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis) for different this compound conformers. Comparing these theoretical predictions with experimental spectroscopic data (NMR, IR) can help in validating the proposed structure and identifying the most prevalent conformers in solution mdpi.com. For instance, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental values to confirm structural assignments mdpi.com.

Fragmentation Pathway Analysis: Quantum chemical calculations can also be used to model the energetics of various fragmentation pathways observed in mass spectrometry, aiding in the interpretation of HRMS data.

Table 3: Illustrative Quantum Chemical Calculation Methods and Applications for this compound

| Calculation Type | Common Methods / Basis Sets | Application for this compound |

| Geometry Optimization | DFT (B3LYP, PBE0), MP2 | Identifying stable conformers and their geometries |

| Energy Calculations | CCSD(T), G3, QM/MM | Determining relative energies of conformers, energy barriers |

| Spectroscopic Prediction | GIAO-NMR, TD-DFT (UV-Vis) | Predicting NMR chemical shifts, IR/UV spectra for validation |

| Fragmentation Analysis | DFT-based molecular dynamics, QM/MM | Understanding HRMS fragmentation pathways and ion stability |

Pharmacological Investigations and Molecular Mechanisms of Action in Preclinical Models

Antineoplastic Efficacy in In Vitro Cellular Models and In Vivo Xenograft Studies

Studies have demonstrated widdrol's ability to inhibit the growth of various human cancer cell lines, including colon adenocarcinoma HT29 cells and human lung carcinoma A549 cells. researchgate.netjcpjournal.org Furthermore, its efficacy has been validated in in vivo human tumor xenograft models. researchgate.netspandidos-publications.comnih.gov

This compound significantly inhibits the proliferation of cancer cells by disrupting their cell cycle progression and modulating critical regulatory proteins. researchgate.netspandidos-publications.comjcpjournal.org

This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in human colon adenocarcinoma HT29 cells and human lung carcinoma A549 cells. researchgate.netspandidos-publications.comjcpjournal.org This G1 phase arrest leads to an accumulation of cells in this phase, preventing their progression to the DNA synthesis (S) phase and subsequent division. researchgate.netspandidos-publications.com

Table 1: Effect of this compound on Cell Cycle Distribution in HT29 Cells

| Cell Cycle Phase | Control (%) | This compound-Treated (%) | Reference |

| G1 | 61.9 | 85.7 | spandidos-publications.com |

| S | (Decreased) | (Decreased) | spandidos-publications.com |

| G2/M | (Decreased) | (Decreased) | spandidos-publications.com |

The induction of G1 arrest by this compound is closely linked to its modulation of key cell cycle regulatory proteins. This compound treatment leads to an increased expression of the cyclin-dependent kinase (CDK) inhibitor p21. researchgate.netspandidos-publications.comjcpjournal.org Concurrently, it causes a decrease in the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), as well as retinoblastoma protein (pRB). researchgate.netspandidos-publications.com This modulation of CDK2 and p21 disrupts the formation and activity of the cyclin E/CDK2 complex, which is essential for the G1/S phase transition, thereby contributing to cell cycle arrest. spandidos-publications.com

Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound

| Protein | Effect of this compound | Cell Line | Reference |

| p21 | Upregulation | HT29, A549, HUVECs | researchgate.netspandidos-publications.comjcpjournal.org |

| Cyclin E | Downregulation | HT29, HUVECs | researchgate.netspandidos-publications.com |

| CDK2 | Downregulation | HT29, A549, HUVECs | researchgate.netspandidos-publications.comjcpjournal.org |

| pRB | Downregulation | HT29, A549 | researchgate.netjcpjournal.org |

| Chk2 | Phosphorylation | HT29 | researchgate.netnih.gov |

| p53 | Phosphorylation | HT29, A549 | researchgate.netjcpjournal.orgnih.gov |

| Cdc25A | Reduction | HT29 | nih.gov |

This compound also exerts its anti-proliferative effects by significantly down-regulating mini-chromosome maintenance (MCM) proteins. researchgate.netjcpjournal.orgjmb.or.kr MCM proteins (MCM2-7) are crucial components of the eukaryotic DNA replicative helicase, essential for the initiation and elongation of DNA replication. jmb.or.krmdpi.comresearchgate.net Their overexpression is frequently observed in various cancer cells, making them targets for cancer diagnosis and treatment. jmb.or.krmdpi.comresearchgate.net In HT29 cells, this compound has been shown to down-regulate MCM proteins, particularly MCM4, which is associated with the activation of the DNA damage checkpoint pathway involving Chk2, p53, and p21. researchgate.netnih.govjmb.or.kr The inhibition of MCM protein expression by this compound is believed to be a key mechanism contributing to its anti-proliferative activity and G1 phase arrest. jcpjournal.orgnih.gov

Table 3: Impact of this compound on MCM Proteins

| Protein | Effect of this compound | Cell Line | Reference |

| MCM2-7 | Downregulation | HT29, A549 | researchgate.netjcpjournal.orgjmb.or.kr |

| MCM4 | Rapid Downregulation | HT29 | nih.gov |

Beyond inhibiting proliferation, this compound actively induces apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov This pro-apoptotic effect is a critical aspect of its antineoplastic activity. researchgate.netnih.gov

This compound-induced apoptosis is associated with the activation of the caspase cascade. Specifically, studies in HT-29 colon cancer cells have demonstrated that this compound leads to the activation of caspases, including caspase-3/7 and caspase-9. researchgate.netnih.gov This activation is mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK). researchgate.netnih.gov Inhibition of AMPK significantly suppresses this compound-mediated apoptosis and caspase activation, highlighting the role of AMPK in this pathway. researchgate.netnih.gov

Table 4: Caspase Activation by this compound

| Caspase | Effect of this compound | Cell Line | Reference |

| Caspase-3/7 | Activation | HT29 | researchgate.netnih.gov |

| Caspase-9 | Activation | HT29 | researchgate.netnih.gov |

Structure Activity Relationships Sar and Analog Development

Correlating Widdrol's Stereochemical and Functional Group Features with Biological Potency

This compound possesses a distinct benzocycloheptene (B12447271) backbone with four methyl groups and a hydroxyl group, and its stereochemistry is indicated by the (4aS-cis) notation thegoodscentscompany.com. The three-dimensional arrangement of atoms (stereochemistry) within a molecule is a critical determinant of its biological activity, profoundly influencing target binding, metabolism, and distribution within biological systems ddtjournal.comresearchgate.net. Chiral natural compounds, like this compound, are often biosynthesized in an enantiomerically pure fashion, and their specific stereochemistry can be a key driver for potency and pharmacokinetics ddtjournal.com.

Functional groups, such as the hydroxyl group in this compound, are pivotal in defining a molecule's chemical properties and reactivity researchgate.netresearchgate.net. These groups facilitate interactions with target biomolecules, influencing drug absorption, distribution, metabolism, and protein binding researchgate.netacs.org. The presence and position of a hydroxyl group can significantly impact a compound's lipophilicity and introduce polar functionalities, which are essential for positive interactions with biological targets and can improve selectivity researchgate.net. However, the inclusion of hydroxyl groups can sometimes lead to a decrease in biological activity, as observed in some clovane derivatives researchgate.net.

While this compound has demonstrated various biological activities, including anticancer, antifungal, and anti-angiogenic effects, with evidence of inducing apoptosis in cancer cells and inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) signaling nih.govjfda-online.com, detailed, specific SAR studies that comprehensively correlate its precise stereochemical and functional group features directly to its biological potency across these activities are not extensively documented in the available scientific literature.

Rational Design and Synthesis of this compound Analogs

Rational drug design involves the deliberate modification of a lead compound's structure to optimize its desired biological properties. For this compound, the synthesis and optimization of its analogs are recognized as a promising avenue for discovering new compounds with improved biological activity and pharmacokinetic profiles thegoodscentscompany.com.

Alterations to the Sesquiterpene Carbon Skeleton and Their Bioactivity Implications

This compound belongs to the sesquiterpene class of natural products, characterized by a 15-carbon skeleton derived from farnesyl pyrophosphate (FPP) researchgate.netnih.gov. Sesquiterpenes exhibit an immense structural diversity, ranging from acyclic to monocyclic, bicyclic, and tricyclic forms, due to various cyclization and rearrangement reactions researchgate.netnih.gov. Modifications to the core sesquiterpene carbon skeleton can lead to novel compounds with altered or enhanced biological activities researchgate.neteuropa.eu. Such alterations might involve changes in ring size, introduction of new rings, changes in saturation, or modifications at specific carbon positions. While the broad impact of carbon skeleton modifications on sesquiterpenoid bioactivity is recognized, specific detailed studies on the systematic alteration of this compound's sesquiterpene carbon skeleton and their direct bioactivity implications are not extensively detailed in the current literature.

Derivatization Strategies for Enhanced Selectivity or Potency

Derivatization strategies are employed to introduce specific "tags" or modifications to a molecule to improve its properties, such as detection, extraction efficiency, selectivity, or potency gcms.cznih.govresearchgate.net. For drug development, derivatization can lead to compounds with enhanced selectivity for a particular target or increased potency researchgate.netjfda-online.com. This can be achieved by introducing nonpolar functionalities to fill binding cavities, thereby improving van der Waals interactions and desolvation entropy, or by creating strong hydrogen bonds that can overcome unfavorable desolvation enthalpy and contribute favorably to binding enthalpy jfda-online.com. Derivatization can also be used to convert unstable compounds into more stable forms researchgate.net.

Comparative Biological Evaluation of Synthesized Analogs in Preclinical Models

While this compound itself has demonstrated various biological activities in preclinical settings, including anticancer effects via apoptosis induction and anti-angiogenic activity by targeting VEGFR2 signaling nih.govjfda-online.com, detailed comparative biological evaluation of a broad range of synthesized this compound analogs in preclinical models is not extensively documented in the publicly available scientific literature.

However, one notable study reported that hemisynthetic derivatives obtained from 12-hydroxythis compound, a compound structurally related to this compound, demonstrated improved fungicidal activity against the pathogenic fungus Botrytis cinerea compared to both this compound and 12-hydroxythis compound. The specific quantitative data for this improvement (e.g., IC50 values for the derivatives versus this compound) were not provided in the readily accessible snippets.

Given the limited specific data in the public domain concerning the comparative biological evaluation of a wide array of this compound analogs, a comprehensive data table cannot be generated at this time. Future research focusing on the systematic synthesis and rigorous preclinical evaluation of this compound derivatives would significantly contribute to a deeper understanding of its SAR and its potential as a therapeutic lead compound.

Preclinical Pharmacokinetics and Metabolism

In Vitro and In Vivo Absorption, Distribution, and Elimination Studies in Animal Models

Comprehensive in vitro and in vivo absorption, distribution, and elimination (ADME) studies for Widdrol in mammalian animal models are not extensively detailed in the current scientific literature. General principles of ADME studies involve assessing how a compound moves through the body, including its uptake into the bloodstream, its dissemination to various tissues, its chemical modification, and its eventual removal from the body nih.govnih.govadmescope.com.

Elimination Studies: One notable in vivo study involving rainbow trout (Oncorhynchus mykiss) provided insights into this compound's elimination. In this research, rainbow trout were exposed to cedarwood oil, which contains this compound, through dietary intake. The study reported that this compound, co-eluting with cedrol (B397079), exhibited rapid elimination rates nih.gov. This rapid elimination is hypothesized to be due to the presence of hydroxyl groups on the this compound molecule, which are conducive to Phase II metabolic reactions nih.gov. After 14 days, the concentrations of cedrol/Widdrol in exposed fish samples were significantly reduced, often near the detection limit, further supporting a rapid elimination profile in this aquatic species corning.com.

Absorption and Distribution: Specific in vivo absorption and distribution studies for this compound in animal models are not readily available. While general information suggests that the physicochemical properties of cedarwood oil constituents, including this compound, might allow for low to moderate dermal absorption, concrete studies quantifying this compound's absorption or tissue distribution in animal models are not explicitly reported nih.gov.

Identification of Biotransformation Pathways and Metabolites

The most detailed information regarding this compound's metabolism comes from studies on its biotransformation by fungal organisms. These studies provide insights into the chemical modifications this compound undergoes.

Fungal Biotransformation: this compound has been shown to undergo biotransformation by the fungi Botrytis cinerea and Colletotrichum gloeosporioides admescope.comonline-rpd.org. This process leads to the formation of several metabolites, primarily through oxidation.

By Colletotrichum gloeosporioides: This fungus yielded specific oxidation products of this compound, including 10-oxothis compound, 10-hydroxythis compound, and 14-hydroxythis compound admescope.comonline-rpd.org. These modifications typically occur at the C-10 and C-14 positions of the this compound molecule online-rpd.org.

By Botrytis cinerea: This fungus also produced biotransformation products from this compound, with studies indicating the isolation and characterization of four new metabolites admescope.comsld.cu. Interestingly, these fungal biotransformation products generally showed a loss of the original antifungal activity of this compound, suggesting that the structural integrity at certain positions (specifically C-12 and C-4) is crucial for its antifungal properties sld.cu.

Mammalian Metabolites: Despite the implication of Phase II metabolic reactions in the rapid elimination of this compound in rainbow trout, specific mammalian metabolites of this compound have not been explicitly identified or characterized in the provided search results.

Table 1: Fungal Biotransformation Products of this compound

| Metabolite Name | Producing Fungus | Type of Modification | PubChem CID |

| 10-Oxothis compound | Colletotrichum gloeosporioides | Oxidation at C-10 | Not Found |

| 10-Hydroxythis compound | Colletotrichum gloeosporioides | Hydroxylation at C-10 | Not Found |

| 14-Hydroxythis compound | Colletotrichum gloeosporioides | Hydroxylation at C-14 | Not Found |

| Unspecified Metabolites (4) | Botrytis cinerea | Biotransformation | Not Found |

Characterization of Enzyme Systems Involved in this compound Metabolism

The biotransformation of this compound, particularly by fungal species, inherently involves enzymatic processes. However, the specific enzymes responsible for these transformations in fungi are not detailed in the available information.

In the context of mammalian metabolism, while the rapid elimination of this compound in rainbow trout is attributed to Phase II metabolic reactions nih.gov, the specific mammalian enzyme systems (e.g., particular cytochrome P450 (CYP) isoforms for Phase I or UDP-glucuronosyltransferases (UGTs) and sulfotransferases for Phase II) involved in this compound's metabolism have not been explicitly identified in the provided literature. Cytochrome P450 enzymes are well-known as major catalysts in the oxidative metabolism of drugs and xenobiotics in mammals, contributing significantly to Phase I reactions nih.govwikipedia.orgnih.govuv.es. However, direct evidence linking specific mammalian CYP or Phase II enzymes to this compound's metabolism is absent.

Advanced Analytical Methodologies for Quantification and Detection

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation and quantification of non-volatile or thermally labile compounds. While Gas Chromatography-Mass Spectrometry (GC-MS) is frequently reported for Widdrol due to its volatility, HPLC offers a robust alternative, particularly when this compound is part of a broader phytochemical profile or when analyzing less volatile derivatives or conjugates. HPLC systems typically employ a stationary phase (e.g., C18 reversed-phase columns) and a mobile phase to achieve separation based on differences in polarity and interaction with the column mdpi.comncsu.edu.

Diverse detection systems enhance HPLC's versatility. Ultraviolet-Visible (UV-Vis) detectors are common, monitoring absorbance at specific wavelengths, while Photodiode Array (PDA) detectors offer spectral data across a range of wavelengths, aiding in compound identification and purity assessment ncsu.eduncsu.edu. Fluorescence detectors (FLD) provide high sensitivity for fluorescent compounds or those that can be derivatized to become fluorescent iseoils.com. For instance, HPLC has been successfully applied to analyze phenolic compounds in wood extracts, a matrix where this compound may also be present ncsu.edu. The ability of HPLC to handle complex plant extracts and its utility in phytochemical studies underscores its suitability for the analysis of this compound and related compounds mdpi.comoup.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it particularly well-suited for the identification and quantification of this compound in essential oils and plant extracts. The GC component separates compounds based on their boiling points and interactions with the stationary phase, while the MS component provides structural information through fragmentation patterns, allowing for definitive identification .

GC-MS has been extensively used to characterize the chemical composition of various plant essential oils where this compound is a constituent. This technique enables the differentiation and quantification of this compound from other terpenes and sesquiterpenes present in these complex natural mixtures.

Table 1: Quantification of this compound in Various Plant Essential Oils by GC-MS

| Plant Species Source | This compound Concentration (% of Essential Oil) | Reference |

| Juniperus occidentalis (heartwood) | 1.6 | oregonstate.edu |

| Juniperus osteosperma (trunk essential oil) | 7.6 | phytologia.org |

| Solenostemma arghel (flower essential oil) | 29.8 | researchgate.net |

| Curcuma zedoaroides (rhizome essential oil) | 8.03 | researchgate.net |

| Chamaecyparis obtusa (root essential oil) | 4.9 | researchgate.net |

Beyond quantification, GC-MS plays a vital role in chemotaxonomic studies, where the presence and relative abundance of compounds like this compound can serve as chemical markers to differentiate between species or provenances. For example, this compound has been identified as a possible chemical marker for Unonopsis floribunda and U. rufescens species acgpubs.org. The use of spectral libraries (e.g., Wiley and NIST) in conjunction with retention indices further enhances the accuracy of compound identification in GC-MS analysis ajol.info.

Applications of Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS) in Biological Matrices

For the analysis of this compound in highly complex biological matrices, such as plasma, urine, or cell extracts, advanced hyphenated techniques offer superior sensitivity, selectivity, and resolving power.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for analyzing compounds in biological samples, especially when dealing with low concentrations or the need to differentiate between structurally similar isomers chromatographyonline.comnih.gov. LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. This allows for the precise quantification of analytes by monitoring specific precursor-to-product ion transitions, effectively reducing matrix interferences. While direct quantification of this compound in biological matrices using LC-MS/MS is not explicitly detailed in the provided search results, the technique's general advantages for analyzing small molecules, peptides, and metabolites in complex biological systems make it highly applicable for this compound, especially given its reported biological activities spandidos-publications.comveedalifesciences.comchromatographytoday.comnih.gov.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) provides an unparalleled level of separation for extremely complex volatile mixtures, offering significantly enhanced peak capacity compared to conventional GC or GC-MS shimadzu.euthermofisher.comspectralworks.com. In GCxGC-MS, compounds are separated based on two different chromatographic properties (e.g., boiling point and polarity) in two serially connected columns. This results in a two-dimensional chromatogram where compounds are organized into distinct groups based on their chemical class, simplifying the identification process and resolving co-eluting peaks that would otherwise remain undetected in one-dimensional GC shimadzu.euthermofisher.com. For this compound, which is a sesquiterpenoid often found alongside numerous other terpenes, GCxGC-MS would provide superior resolution, enabling more accurate quantification and the discovery of co-eluting minor components that might influence its biological effects or natural occurrence. This technique is especially beneficial for profiling complex natural products or biological samples where a comprehensive understanding of all constituents is desired shimadzu.euspectralworks.com.

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure the reliability, accuracy, and reproducibility of analytical results for this compound quantification and detection in research settings, rigorous method validation is indispensable. Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application labmanager.comchromatographyonline.comadryan.com. This process is guided by international standards, such as those set by the International Conference on Harmonisation (ICH) labmanager.comchromatographyonline.com.

Key validation parameters include:

Specificity (or Selectivity): The ability of the method to accurately measure the analyte of interest (this compound) without interference from other components in the sample matrix, such as other compounds in plant extracts or endogenous substances in biological samples labmanager.comadryan.com.

Accuracy: The closeness of agreement between the test results and the true value or accepted reference value. It is often expressed as percent recovery of a known added amount chromatographyonline.comadryan.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. Precision is typically assessed at three levels:

Repeatability (Intra-assay precision): Results obtained over a short interval under identical conditions chromatographyonline.com.

Intermediate Precision: Results obtained within the same laboratory but under different conditions (e.g., different analysts, different days, different equipment) chromatographyonline.com.

Reproducibility: Results obtained by different laboratories using the same method chromatographyonline.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range labmanager.comadryan.com. This is crucial for quantitative analysis, ensuring that the signal measured corresponds proportionally to the amount of this compound present.

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity adryan.com.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified chromatographyonline.comresearchgate.net.

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be quantified with acceptable precision and accuracy chromatographyonline.comresearchgate.net.

Future Research Trajectories and Academic Significance

Elucidating Unexplored Molecular Mechanisms of Action in Diverse Biological Systems

Current research has shed light on some of Widdrol's molecular mechanisms, particularly in the context of angiogenesis and cancer. This compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) by inducing G1 phase arrest. This effect is mediated by a decrease in cyclin-dependent kinase 2 (CDK2) expression and an increase in the expression of p21, a known CDK inhibitor. spandidos-publications.comnih.gov

Beyond cell cycle regulation, this compound also intervenes in critical signaling pathways. It has been observed to suppress the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream effectors, including AKT, focal adhesion kinase (FAK), and endothelial nitric oxide synthase (eNOS). This inhibition of the VEGFR2 signaling cascade contributes to its anti-angiogenic properties, effectively hindering vessel sprouting and growth. spandidos-publications.comnih.gov

In colon cancer cells (HT-29), this compound induces apoptosis through the activation of AMP-activated protein kinase (AMPK). researchgate.netresearchgate.net This suggests a role for this compound in modulating cellular energy sensing pathways to exert its anticancer effects. Given that sesquiterpenes, as a class, are known to modulate various intracellular signaling cascades in different cancers, including Wnt, Shh, Notch, and TRAIL-induced pathways, further research into this compound's broader impact on these and other critical biological systems is warranted. cellmolbiol.org

The following table summarizes key molecular mechanisms identified for this compound:

| Mechanism of Action | Affected Pathway/Protein | Biological Outcome | Reference |

| Cell Cycle Arrest (G1 phase) | Decreased CDK2 expression, Increased p21 expression | Inhibition of HUVEC proliferation | spandidos-publications.comnih.gov |

| Anti-angiogenesis | Suppression of VEGFR2, AKT, FAK, eNOS phosphorylation | Inhibition of HUVEC migration and tube formation | spandidos-publications.comnih.gov |

| Apoptosis Induction | Activation of AMP-activated protein kinase (AMPK) | Apoptosis in HT-29 colon cancer cells | researchgate.netresearchgate.net |

| Potential Anti-inflammatory Effects | Implication in inflammation-related pathways (e.g., SRC) | Potential anti-inflammatory and anticancer agent | researchgate.netnih.gov |

Discovery and Validation of Novel Biological Targets of this compound

While this compound has been identified as a potential ligand for certain biological targets, a comprehensive characterization of its binding affinity and efficacy for these targets is still largely unexplored. ontosight.ai Molecular docking studies have indicated this compound as a lead compound, demonstrating stable complexes with targets such as SRC, suggesting its involvement in cancer pathways. researchgate.netnih.gov

Furthermore, this compound has shown high binding affinities for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with reported ∆G values of -6.246 kcal/mol and -6.916 kcal/mol, respectively. These findings underscore its potential as an anticancer agent by targeting these crucial receptors. researchgate.netresearchgate.net The activation of AMPK by this compound also positions AMPK as a significant therapeutic target for its anticancer effects. researchgate.netresearchgate.net

The identification of VEGFR2, AKT, FAK, and eNOS as targets for this compound's anti-angiogenic activity provides a foundation for further investigation into its direct and indirect interactions with these proteins. spandidos-publications.comnih.gov Future research should aim to validate these computationally predicted and experimentally observed targets through rigorous biochemical and cellular assays, and to explore broader protein-protein interaction networks to fully understand this compound's polypharmacological profile in both anti-inflammatory and anticancer contexts. researchgate.net

Development of More Efficient and Stereoselective Synthetic Routes

The development of efficient and stereoselective synthetic routes is paramount for accessing complex biologically active molecules like this compound, enabling their comprehensive study and potential pharmaceutical application. rsc.orgmdpi.com While specific challenges or existing synthetic routes for this compound were not detailed in the literature, the general advancements in synthetic methodology allow for significant modifications of natural products to optimize their potency and therapeutic index.

Current research in synthetic chemistry emphasizes the creation of practical, robust, and cost-effective processes for producing enantiomerically pure compounds. rsc.orgmdpi.comorganic-chemistry.org For this compound, this would involve designing synthetic pathways that minimize steps, maximize yield, and ensure high stereochemical control, given that the (4aS-cis) stereochemistry is important for its biological activity. ontosight.ai Such advancements would facilitate the production of this compound and its analogs on a larger scale for extensive preclinical and potential clinical investigations.

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

The concept of synergistic effects, where the combined action of two or more compounds is greater than the sum of their individual effects, is a critical area of research, particularly in drug discovery for complex diseases like cancer. smujo.id While direct studies on this compound's synergistic effects are limited, observations from essential oil compositions containing this compound suggest that its cytotoxic activities may arise from a combination of major and minor constituents, implying potential synergistic interactions. tandfonline.com

The broader field of natural product research highlights that minor components in essential oils can significantly enhance the effects of main constituents through synergistic and additive mechanisms. mdpi.com Therefore, future research should systematically investigate this compound in combination with other known bioactive compounds, both natural and synthetic, to identify synergistic therapeutic regimens. This could involve exploring combinations for enhanced anti-angiogenic, anticancer, anti-inflammatory, or antifungal activities, potentially leading to more effective treatments with reduced individual compound concentrations.

Expanding Preclinical Efficacy Studies to a Broader Spectrum of Disease Models

This compound has demonstrated promising preclinical efficacy, notably by reducing tumor growth and blood vessel formation in colon tumor xenograft mouse models. spandidos-publications.comnih.govresearchgate.net This provides a strong foundation for expanding its evaluation into a wider array of disease models. Given its established anti-angiogenic, anti-proliferative, and pro-apoptotic activities, this compound holds potential for therapeutic application beyond colon cancer.

Future preclinical studies should include:

Other Cancer Types: Investigating this compound's efficacy in different cancer models, such as breast, lung, or prostate cancer, where angiogenesis and specific signaling pathways (like EGFR/HER2 and AMPK) play significant roles.

Inflammatory Disorders: Given its traditional use and implied anti-inflammatory properties, rigorous preclinical studies in various inflammatory disease models are warranted to validate and characterize these effects. spandidos-publications.comnih.govresearchgate.netnih.gov

Infectious Diseases: Exploring its antifungal properties in relevant in vitro and in vivo models, especially against drug-resistant fungal strains. researchgate.netmdpi.comtandfonline.com

Metabolic Disorders: Further investigating its observed lipolytic effects in 3T3-L1 adipocytes to determine its potential in obesity or related metabolic conditions. frontiersin.org

These expanded studies, encompassing both in vitro and in vivo models, are essential to fully ascertain this compound's therapeutic breadth and safety profile. ontosight.ai

Methodological Advancements in this compound Research and Characterization

Advancements in analytical and computational methodologies are critical for deepening the understanding of this compound's properties and biological interactions. Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying this compound in various plant and fungal extracts. mdpi.comtandfonline.comscielo.org.pe

Future methodological advancements and their applications in this compound research include:

Advanced Spectroscopic and Chromatographic Techniques: Employing high-resolution mass spectrometry, nuclear magnetic resonance (NMR), and advanced chromatographic methods for more precise structural elucidation, impurity profiling, and quantitative analysis of this compound in complex biological matrices.

Computational Approaches: Further leveraging molecular docking and molecular dynamics simulations to predict and refine this compound's binding to novel biological targets, analyze ligand-receptor interactions, and understand its conformational dynamics. researchgate.netnih.gov Network pharmacology will continue to be vital for mapping this compound's interactions within complex biological systems, identifying key targets and signaling pathways. researchgate.netnih.gov

Omics Technologies: Integrating genomics, proteomics, and metabolomics approaches to comprehensively analyze the cellular responses to this compound treatment, identify biomarkers of efficacy, and uncover previously unknown mechanisms of action. mdpi.com

High-Throughput Screening (HTS): Developing and utilizing HTS platforms for rapid screening of this compound and its derivatives against a broad panel of biological targets and disease models, accelerating the discovery of new therapeutic applications.

Genetic Manipulation Techniques: Applying tools like CRISPR-Cas9 for gene knockouts or overexpression in cellular models to functionally characterize this compound's effects on specific genes and pathways involved in its observed biological activities. scielo.org.petechnologynetworks.com

These methodological advancements will provide a more comprehensive and nuanced understanding of this compound, facilitating its progression from a natural compound of interest to a potential therapeutic agent.

Q & A

Q. What are the primary biological mechanisms through which Widdrol exerts its antitumor effects?

this compound’s antitumor activity is attributed to its modulation of multiple signaling pathways. Key mechanisms include:

- AMPK Activation : In HT-29 colon cancer cells, this compound induces apoptosis via AMP-activated protein kinase (AMPK) activation, confirmed through siRNA knockdown experiments and Caspase-Glo™ assays .

- Angiogenesis Inhibition : In murine models, this compound (10–50 mg/kg) suppresses vascular endothelial growth factor receptor 2 (VEGFR2) and endothelial marker CD31, reducing tumor vascular density .

- Cell Cycle Arrest : this compound disrupts G1-phase progression by modulating cyclin-dependent kinase inhibitors (CKIs), as observed in flow cytometry and Western blot analyses .

Q. Which experimental models and assays are commonly used to evaluate this compound’s pharmacological activity?

- In vitro models : HT-29 human colon adenocarcinoma cells are widely used for apoptosis assays (e.g., Annexin V-FITC staining) and AMPK pathway validation .

- In vivo models : BALB/c-nu mouse xenografts treated with this compound (10–50 mg/kg) demonstrate tumor growth inhibition and reduced angiogenesis .

- Key assays :

- Western blotting : To quantify VEGFR2, CD31, and AMPK pathway proteins .

- Caspase-Glo™ assays : For caspase-3/7 activity measurement .

- Flow cytometry : To analyze cell cycle phases (e.g., G1 arrest) .

Advanced Research Questions

Q. How can researchers optimize this compound dosing in preclinical models to balance efficacy and toxicity?

- Dose-response studies : Test escalating doses (e.g., 10, 25, 50 mg/kg) in murine xenografts to identify the maximum tolerated dose (MTD) while monitoring tumor volume and organ toxicity .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS to refine administration intervals .

- Combination therapy : Co-administer this compound with chemotherapeutic agents (e.g., ADR) to assess synergistic effects and reduce individual drug toxicity .

Q. What methodological approaches resolve contradictions in this compound’s efficacy across cancer cell lines?

- Cell line stratification : Compare AMPK expression levels (via qPCR/Western blot) in responsive vs. non-responsive lines to identify biomarker-driven efficacy .

- Isogenic models : Generate CRISPR-edited cell lines with AMPK knockout to isolate pathway-specific effects .

- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS) data to map off-target pathways influencing resistance .

Q. How can researchers validate this compound’s anti-angiogenic effects in complex tumor microenvironments?

- 3D co-culture systems : Use endothelial cells and cancer cells in Matrigel-based assays to simulate angiogenesis .

- In vivo imaging : Employ intravital microscopy to visualize real-time vascular changes in xenografts .

- Cytokine profiling : Quantify VEGF and interleukin levels in tumor homogenates via ELISA to correlate with vascular density .

Methodological Recommendations

- Replication challenges : Address batch-to-batch variability in this compound isolation (from Juniperus chinensis) by standardizing extraction protocols and validating purity via NMR/HPLC .

- Data interpretation : Use stratified statistical analysis (ANOVA with post-hoc tests) to account for heterogeneous responses in tumor models .

- Ethical considerations : Follow NIH guidelines for murine xenograft studies, including tumor size limits and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.